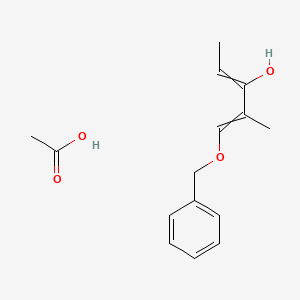
Acetic acid;2-methyl-1-phenylmethoxypenta-1,3-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-methyl-1-phenylmethoxypenta-1,3-dien-3-ol is a chemical compound with the molecular formula C15H20O4 and a molecular weight of 264.31700 g/mol . This compound is known for its unique structure, which includes an acetic acid moiety and a 2-methyl-1-phenylmethoxypenta-1,3-dien-3-ol group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-1-phenylmethoxypenta-1,3-dien-3-ol involves several steps. One common method includes the reaction of 2-methyl-1-phenylmethoxypenta-1,3-diene with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-methyl-1-phenylmethoxypenta-1,3-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetic acid;2-methyl-1-phenylmethoxypenta-1,3-dien-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;2-methyl-1-phenylmethoxypenta-1,3-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;2-methyl-1-phenylmethoxypenta-1,3-dien-3-ol: Unique due to its specific structure and functional groups.
Acetic acid;2-methyl-1-phenylmethoxypenta-1,3-dien-3-one: Similar structure but with a ketone group instead of an alcohol.
Acetic acid;2-methyl-1-phenylmethoxypenta-1,3-dien-3-amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
681144-07-0 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
acetic acid;2-methyl-1-phenylmethoxypenta-1,3-dien-3-ol |
InChI |
InChI=1S/C13H16O2.C2H4O2/c1-3-13(14)11(2)9-15-10-12-7-5-4-6-8-12;1-2(3)4/h3-9,14H,10H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
ORACZXFKUPGQEJ-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C(=COCC1=CC=CC=C1)C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
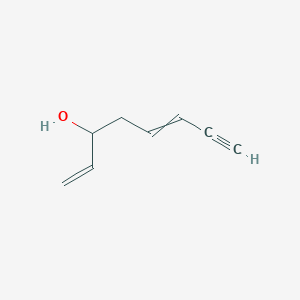
![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
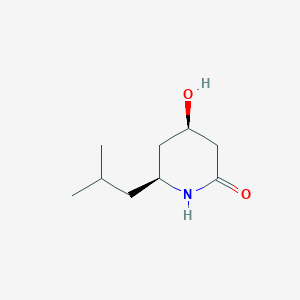
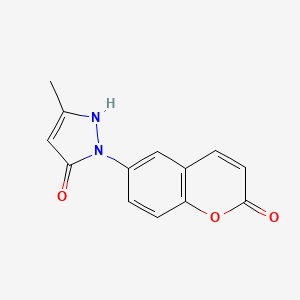
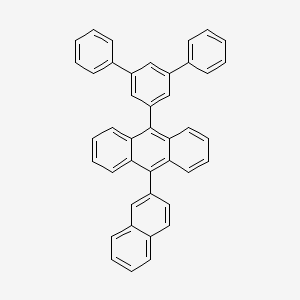
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
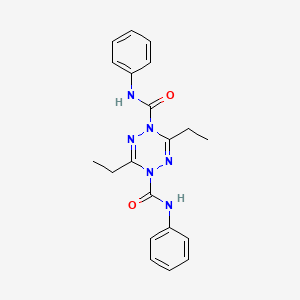
![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)
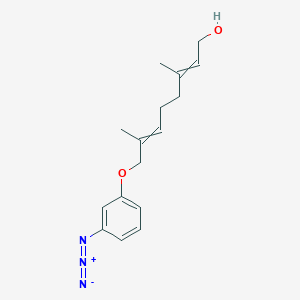
![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
